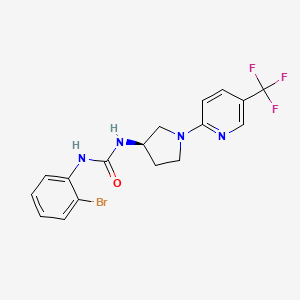

SB-705498

Vue d'ensemble

Description

SB-705498 est un antagoniste puissant et sélectif du canal ionique récepteur potentiel transitoire vanilloïde 1 (TRPV1) . Ce composé a été évalué dans des essais cliniques pour le traitement de maladies telles que la rhinite et la toux chronique . Il est connu pour sa capacité à inhiber l'activation de TRPV1 par la capsaïcine, l'acide et la chaleur .

Applications De Recherche Scientifique

SB-705498 a une large gamme d'applications en recherche scientifique :

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques ciblant le TRPV1.

Mécanisme d'action

This compound exerce ses effets en bloquant le canal ionique TRPV1, qui est impliqué dans la sensation de douleur et de chaleur . Le composé se lie au récepteur et inhibe son activation par la capsaïcine, l'acide et la chaleur . Cette inhibition empêche l'afflux d'ions calcium dans les neurones sensoriels, réduisant ainsi la douleur et l'inflammation .

Mécanisme D'action

Target of Action

SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor is a nonselective cation channel that is activated by noxious heat, protons, and capsaicin .

Mode of Action

This compound acts as a competitive antagonist of the capsaicin-mediated activation of TRPV1 receptors . It has been shown to induce rapid, reversible inhibition of capsaicin, acid, or heat-mediated activation of human TRPV1 .

Biochemical Pathways

By blocking these receptors, this compound can potentially modulate these processes .

Pharmacokinetics

It has been reported that the brain concentrations of this compound following 10 and 20 mg/kg treatments were 21 ± 05 ng/mg brain (49 µM) and 24 ± 11 ng/mg brain (56 µM), respectively . These concentrations are significantly higher than the IC50 of this compound at TRPV1 channels against a heat stimulus (6 nM), indicating good bioavailability .

Result of Action

This compound has been evaluated in clinical trials for the treatment of rhinitis and chronic cough . It has been shown to inhibit capsaicin-induced nasal responses in healthy volunteers and patients with non-allergic rhinitis .

Analyse Biochimique

Biochemical Properties

SB-705498 plays a significant role in biochemical reactions by interacting with the TRPV1 receptor, a nonselective cation channel predominantly expressed by sensory neurons. The compound inhibits the activation of TRPV1 by various stimuli, including capsaicin, acid, and heat. This inhibition is achieved through competitive antagonism, where this compound binds to the receptor and prevents its activation by these stimuli . The interaction between this compound and TRPV1 is characterized by high potency and selectivity, making it a valuable tool for studying the physiological and pathological roles of TRPV1 .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting TRPV1 activation, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, in sensory neurons, the inhibition of TRPV1 by this compound can reduce the perception of pain and inflammation . Additionally, this compound has been shown to affect other cell types, such as epithelial cells, by modulating their response to noxious stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TRPV1 receptor and preventing its activation by capsaicin, acid, and heat. This binding is competitive, meaning that this compound competes with these stimuli for the same binding site on the receptor . The inhibition of TRPV1 activation by this compound leads to a decrease in the influx of cations, such as calcium and sodium, into the cell, which in turn reduces the downstream signaling events associated with TRPV1 activation . This mechanism of action highlights the potential of this compound as a therapeutic agent for conditions involving TRPV1-mediated pain and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory effects on TRPV1 activation for extended periods. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. These studies have shown that prolonged exposure to this compound can lead to sustained inhibition of TRPV1 activation and a corresponding reduction in pain and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits TRPV1 activation and reduces pain and inflammation without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including alterations in cellular metabolism and gene expression . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of TRPV1 and other related pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the plasma membrane, where it exerts its inhibitory effects on TRPV1 activation .

Subcellular Localization

The subcellular localization of this compound is primarily at the plasma membrane, where it interacts with the TRPV1 receptor. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to TRPV1 to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles within the cell, further modulating its activity and function .

Méthodes De Préparation

La synthèse de SB-705498 implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Les conditions de réaction impliquent souvent l'utilisation de réactifs tels que l'hydrure de sodium, le brome et l'iodure de trifluorométhyle . Les méthodes de production industrielle de this compound sont conçues pour optimiser le rendement et la pureté, impliquant souvent des réactions à grande échelle dans des conditions contrôlées .

Analyse Des Réactions Chimiques

SB-705498 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols).

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

SB-705498 est unique parmi les antagonistes du TRPV1 en raison de sa forte puissance et de sa sélectivité . Des composés similaires incluent :

AMG-517 : Un autre antagoniste du TRPV1 avec des propriétés similaires mais une structure chimique différente.

JNJ-17203212 : Un antagoniste du TRPV1 avec une affinité plus élevée et une demi-vie plus longue par rapport à this compound.

JNJ-38893777 : Un autre antagoniste du TRPV1 avec une efficacité comparable dans le blocage de l'activation du TRPV1.

Ces composés partagent la caractéristique commune de cibler le TRPV1, mais diffèrent par leurs propriétés pharmacocinétiques et leurs structures chimiques .

Propriétés

IUPAC Name |

1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYILLRHXRVTRSH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198236 | |

| Record name | SB705498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501951-42-4 | |

| Record name | SB705498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501951424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-705498 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SB705498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-705498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T74V9O0Y2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

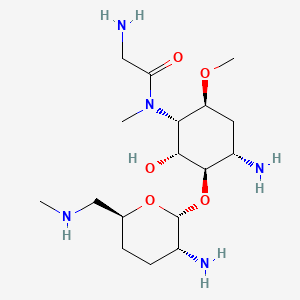

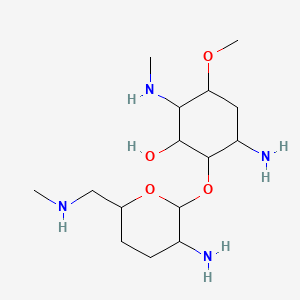

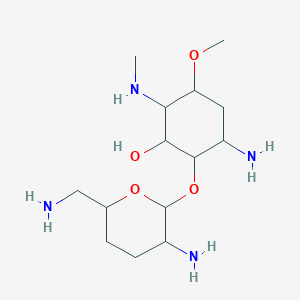

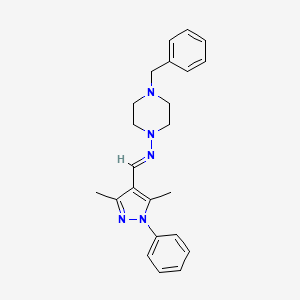

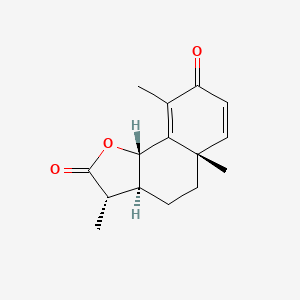

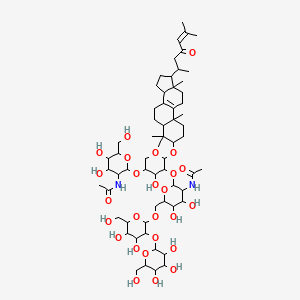

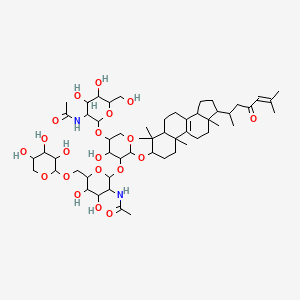

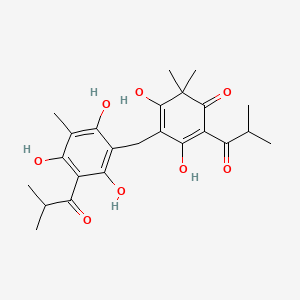

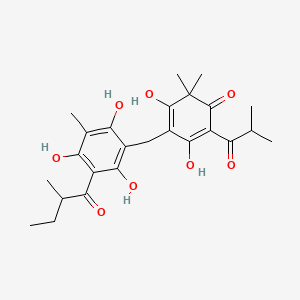

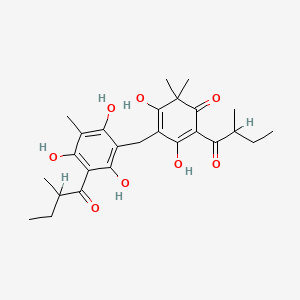

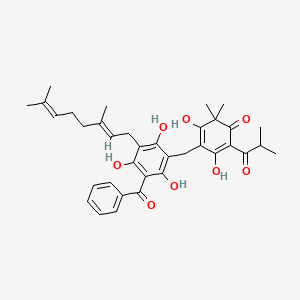

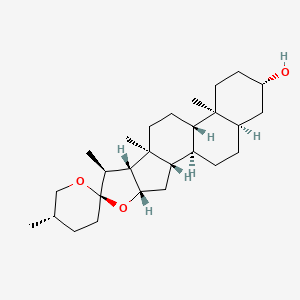

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.